(E)-1-(((1H-indol-3-yl)methylene)amino)-2-amino-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
CAS No.: 835912-13-5
Cat. No.: VC6135327
Molecular Formula: C23H21N7O2
Molecular Weight: 427.468
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 835912-13-5 |
|---|---|
| Molecular Formula | C23H21N7O2 |
| Molecular Weight | 427.468 |
| IUPAC Name | 2-amino-1-[(E)-1H-indol-3-ylmethylideneamino]-N-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
| Standard InChI | InChI=1S/C23H21N7O2/c1-32-11-10-25-23(31)19-20-22(29-18-9-5-4-8-17(18)28-20)30(21(19)24)27-13-14-12-26-16-7-3-2-6-15(14)16/h2-9,12-13,26H,10-11,24H2,1H3,(H,25,31)/b27-13+ |
| Standard InChI Key | NSVGMIOMSLZDFQ-UVHMKAGCSA-N |
| SMILES | COCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CNC5=CC=CC=C54)N |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s molecular formula is C₂₃H₂₁N₇O₂, with a molecular weight of 427.5 g/mol . Its IUPAC name reflects the integration of three heterocyclic systems: a pyrroloquinoxaline backbone, an (E)-configured Schiff base linking the indole moiety, and a 2-methoxyethyl carboxamide group. The SMILES notation (COCCNC(=O)c1c(N)n(N=Cc2c[nH]c3ccccc23)c2nc3ccccc3nc12) provides a precise two-dimensional representation, emphasizing the connectivity of functional groups .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 835912-13-5 |
| Molecular Formula | C₂₃H₂₁N₇O₂ |
| Molecular Weight | 427.5 g/mol |
| IUPAC Name | (E)-1-(((1H-Indol-3-yl)methylene)amino)-2-amino-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide |
| SMILES | COCCNC(=O)c1c(N)n(N=Cc2c[nH]c3ccccc23)c2nc3ccccc3nc12 |
Structural Significance
The molecule’s planar pyrroloquinoxaline core facilitates π-π stacking interactions with biological targets, while the indole-Schiff base moiety introduces conformational rigidity and potential metal-chelation properties . The 2-methoxyethyl group enhances solubility in polar solvents, a critical factor for bioavailability. Computational models suggest that the (E)-configuration of the Schiff base optimizes steric alignment for target binding .
Synthesis and Structural Elucidation
Synthetic Pathways
While no direct synthesis protocol for this compound is documented, analogous pyrroloquinoxaline derivatives are synthesized via multi-step strategies involving:
-
Formation of the pyrroloquinoxaline core through cyclocondensation of 1,2-diaminoquinoxaline with α-ketoesters or aldehydes .
-
Schiff base formation via reaction of the primary amine group with indole-3-carboxaldehyde under anhydrous conditions .
-
Carboxamide functionalization using 2-methoxyethylamine in the presence of coupling agents like EDC/HOBt.
Recent advances in InCl₃-catalyzed one-pot syntheses (e.g., for benzooxazepino-pyrroloquinoxalines) demonstrate the feasibility of streamlining complex heterocycle assembly . These methods emphasize atom economy and reduced purification steps, achieving yields up to 83% for structurally related compounds .
Analytical Characterization
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for verifying structural integrity. Key spectral features include:
-
¹H NMR: Resonances for the indole NH (~11.5 ppm), aromatic protons (6.8–8.2 ppm), and methoxy group (~3.3 ppm) .
-
¹³C NMR: Carbonyl signals at ~165 ppm (carboxamide) and ~160 ppm (Schiff base).
Biological Activity and Mechanism of Action
Antimicrobial Activity
Schiff base-containing quinoxalines demonstrate broad-spectrum antibacterial effects. For example, 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidines exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, surpassing ampicillin . The methoxyethyl group in this compound may improve membrane permeability, potentiating similar activity .
Table 2: Comparative Biological Activities of Quinoxaline Derivatives
Comparative Analysis with Related Compounds
Structural Analogues
-
Methyl 2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate: Lacks the indole-Schiff base but shows comparable kinase inhibition.
-
1-Phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one: Demonstrates superior cytotoxicity (IC₅₀: 1.2 µM) but poorer solubility.
Future Research Directions
-
In vivo pharmacokinetic studies to assess oral bioavailability and metabolic stability.
-
Structure-activity relationship (SAR) optimization focusing on substituent effects at the methoxyethyl and indole positions.
-
Combinatorial screening with checkpoint inhibitors to evaluate synergistic anticancer effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume